molecular formula C8H7ClO3 B045848 2-Chloro-4-methoxybenzoic acid CAS No. 21971-21-1

2-Chloro-4-methoxybenzoic acid

Cat. No. B045848
CAS RN: 21971-21-1
M. Wt: 186.59 g/mol
InChI Key: IBANGHTVBPZCHF-UHFFFAOYSA-N
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Patent
US07812024B2

Procedure details

To a solution of 2-chloro-4-hydroxybenzoic acid hydrate (2.0 g, 12 mmol), iodomethane (2.9 mL, 46 mmol) and N,N-dimethylformamide (50 mL) was added sodium hydride (1.9 g, 46 mmol; 60% dispersion in mineral oil) in one portion. After stirring the mixture vigorously for 16 h, the reaction was quenched with water and washed with ethyl acetate. The aqueous layer was then acidified with aqueous hydrogen chloride (6N) to give a white precipitate. The mixture was filtered, washed with water, and the filter cake was dried in a vacuum oven to give the desired acid as an off-white solid (1.4 g, 65%). MS (ESI) 187.1, 189.1 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
O.[Cl:2][C:3]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].I[CH3:14].[H-].[Na+]>CN(C)C=O>[Cl:2][C:3]1[CH:11]=[C:10]([O:12][CH3:14])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O.ClC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
2.9 mL
Type
reactant
Smiles
IC
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture vigorously for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a white precipitate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the filter cake was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.